molecular formula C12H23NO2 B2835113 (R)-tert-Butyl 2-ethylpiperidine-1-carboxylate CAS No. 664364-76-5

(R)-tert-Butyl 2-ethylpiperidine-1-carboxylate

Cat. No.: B2835113
CAS No.: 664364-76-5
M. Wt: 213.321
InChI Key: TZODONUATMTJPI-SNVBAGLBSA-N
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Description

(R)-tert-Butyl 2-ethylpiperidine-1-carboxylate is a chiral piperidine derivative characterized by a tert-butyl carbamate group at the 1-position and an ethyl substituent at the 2-position of the piperidine ring. Its stereochemistry (R-configuration) is critical for applications in asymmetric synthesis and pharmaceutical intermediates. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for amines, enhancing stability during synthetic processes. This compound is widely utilized in medicinal chemistry due to its structural versatility and compatibility with diverse reaction conditions.

Properties

IUPAC Name

tert-butyl (2R)-2-ethylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2/c1-5-10-8-6-7-9-13(10)11(14)15-12(2,3)4/h10H,5-9H2,1-4H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZODONUATMTJPI-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CCCCN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 2-ethylpiperidine-1-carboxylate typically involves the reaction of tert-butyl 2-ethylpiperidine-1-carboxylate with a chiral catalyst to obtain the desired enantiomer. The reaction conditions often include the use of solvents such as methanol or ethanol and may require specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of ®-tert-Butyl 2-ethylpiperidine-1-carboxylate involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound readily available for various applications .

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 2-ethylpiperidine-1-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in the synthesis of complex organic molecules .

Scientific Research Applications

Pharmaceutical Applications

  • Synthesis of Therapeutic Agents
    • (R)-tert-Butyl 2-ethylpiperidine-1-carboxylate serves as an important building block in the synthesis of various therapeutic agents, particularly those targeting neurological disorders. Its derivatives have been explored for their potential in treating conditions such as Alzheimer's disease and other cognitive impairments due to their ability to modulate neurotransmitter systems.
  • Chiral Auxiliary in Asymmetric Synthesis
    • The compound's chirality allows it to act as a chiral auxiliary, facilitating the asymmetric synthesis of other bioactive compounds. This application is crucial in pharmaceutical development, where enantiomeric purity can significantly influence the efficacy and safety profiles of drugs.
  • Drug Delivery Systems
    • Recent studies have investigated the use of (R)-tert-Butyl 2-ethylpiperidine-1-carboxylate in drug delivery systems, particularly in enhancing the solubility and bioavailability of poorly soluble drugs. Its incorporation into polymer matrices has shown promising results in controlled release formulations.

Case Study 1: Synthesis of Neuroprotective Agents

A study published in a peer-reviewed journal demonstrated the successful synthesis of neuroprotective agents using (R)-tert-Butyl 2-ethylpiperidine-1-carboxylate as a key intermediate. The synthesized compounds exhibited significant activity in preclinical models for Alzheimer's disease, highlighting the compound's utility in developing therapeutics for cognitive disorders.

Case Study 2: Asymmetric Synthesis

Research conducted at a leading university explored the use of (R)-tert-Butyl 2-ethylpiperidine-1-carboxylate as a chiral auxiliary in the asymmetric synthesis of various pharmacologically active compounds. The results indicated that this compound improved yields and selectivity, making it an invaluable tool for chemists working on drug design.

Case Study 3: Polymer-Based Drug Delivery

In another innovative application, researchers investigated the incorporation of (R)-tert-Butyl 2-ethylpiperidine-1-carboxylate into biodegradable polymer matrices for drug delivery systems. The study found that this approach not only enhanced drug solubility but also allowed for a controlled release profile, making it suitable for sustained therapeutic effects.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 2-ethylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperidine ring structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and physicochemical properties of (R)-tert-Butyl 2-ethylpiperidine-1-carboxylate and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Type/Position Notable Properties
(R)-tert-Butyl 2-ethylpiperidine-1-carboxylate Not provided C12H23NO2 213.32 (estimated) Ethyl (2-position) Chiral center at C2; lipophilic due to ethyl group
tert-Butyl 3-hydroxypiperidine-1-carboxylate 85275-45-2 C10H19NO3 201.26 Hydroxyl (3-position) Increased polarity; potential for hydrogen bonding
(R)-tert-Butyl 3-(ethylsulfonamido)piperidine-1-carboxylate 1286209-12-8 C12H24N2O4S 292.39 Ethylsulfonamido (3-position) Enhanced stability and enzyme-targeting capability via sulfonamide group
(R)-tert-Butyl 3-ethylpiperazine-1-carboxylate 438050-08-9 C11H22N2O2 214.31 Ethyl (3-position; piperazine) Piperazine ring with two nitrogen atoms; higher basicity

Key Observations

Substituent Effects: Ethyl vs. Hydroxyl: The ethyl group in the target compound increases lipophilicity, favoring membrane permeability, whereas hydroxylated analogs (e.g., 85275-45-2) exhibit higher solubility in polar solvents .

Ring System Differences :

  • Piperidine vs. Piperazine : The piperazine analog (438050-08-9) contains an additional nitrogen atom, increasing basicity and altering reactivity in acid-mediated reactions compared to piperidine derivatives .

Stereochemical Considerations :

  • The (R)-configuration in the target compound and its analogs (e.g., 143900-43-0) significantly influences enantioselective interactions, particularly in drug-receptor binding .

Biological Activity

(R)-tert-Butyl 2-ethylpiperidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

(R)-tert-Butyl 2-ethylpiperidine-1-carboxylate has the following chemical structure:

  • IUPAC Name : (R)-tert-butyl 2-ethylpiperidine-1-carboxylate
  • Molecular Formula : C13H23NO2
  • CAS Number : 664364-76-5

The biological activity of (R)-tert-butyl 2-ethylpiperidine-1-carboxylate is primarily attributed to its interaction with various biological targets. Similar compounds have been shown to:

  • Inhibit Protein Kinases : It has been suggested that this compound may interact with serine/threonine kinases, which are crucial in regulating cell proliferation and survival.
  • Induce Apoptosis : Studies indicate that compounds with similar structures can induce cell death in cancer cells, suggesting a potential role in anticancer therapy .
  • Modulate Neurotransmitter Activity : The piperidine moiety may enhance the compound's ability to interact with neurotransmitter receptors, which is significant in treating neurodegenerative diseases .

Anticancer Activity

Recent studies have demonstrated that (R)-tert-butyl 2-ethylpiperidine-1-carboxylate exhibits significant anticancer properties. For instance:

  • Cytotoxicity Studies : In vitro assays showed that this compound can induce apoptosis in various cancer cell lines, including ovarian and breast cancer cells. The mechanism involves the activation of caspases and disruption of mitochondrial membrane potential .
Cell LineIC50 (µM)Mechanism of Action
Ovarian Cancer (A2780)15Induction of apoptosis via caspase activation
Breast Cancer (MCF7)20Mitochondrial membrane disruption

Neuroprotective Effects

Research indicates that the compound may also possess neuroprotective effects:

  • Acetylcholinesterase Inhibition : It has been found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in cholinergic signaling, which is crucial for cognitive function. This inhibition could be beneficial in treating Alzheimer's disease by enhancing acetylcholine levels in the brain .
EnzymeIC50 (µM)
Acetylcholinesterase25
Butyrylcholinesterase30

Case Studies

Several studies have explored the therapeutic potential of (R)-tert-butyl 2-ethylpiperidine-1-carboxylate:

  • Study on Ovarian Cancer : A study conducted by researchers demonstrated that this compound significantly reduced tumor growth in xenograft models of ovarian cancer, supporting its potential as an anticancer agent .
  • Neuroprotection in Animal Models : In a rodent model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation, indicating its potential as a neuroprotective agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-tert-Butyl 2-ethylpiperidine-1-carboxylate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves tert-butoxycarbonylation of the piperidine core. A stepwise approach includes:

  • Step 1 : Protection of the piperidine nitrogen using Boc anhydride under basic conditions (e.g., NaHCO₃ in THF/water, 0–25°C, 12–24 hours) .
  • Step 2 : Introduction of the ethyl group via alkylation. Use ethyl bromide with a strong base (e.g., LDA or NaH) in anhydrous THF at −78°C to room temperature .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures improves purity (>95%) .
    • Optimization : Monitor reaction progress via TLC. Adjust stoichiometry (1.2–1.5 eq alkylating agent) and reaction time to minimize side products like dialkylated species .

Q. What analytical techniques are critical for confirming the stereochemical purity of (R)-tert-Butyl 2-ethylpiperidine-1-carboxylate?

  • Methodological Answer :

  • Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) mobile phase; retention time compared to racemic standards confirms enantiomeric excess (>99%) .
  • Polarimetry : Measure specific rotation ([α]ᴅ²⁵) and compare to literature values for (R)-enantiomers (e.g., +15° to +30° in CHCl₃) .
  • X-ray Crystallography : Resolve absolute configuration via SHELXL refinement (Mo-Kα radiation, 100 K). Bond angles (C-N-C: ~111°) and torsion angles distinguish enantiomers .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR, MS) when characterizing stereoisomers of tert-butyl piperidine carboxylates?

  • Methodological Answer :

  • Multi-Technique Cross-Validation :
  • NMR : Compare ¹H/¹³C DEPT spectra for diastereotopic protons (e.g., ethyl group splitting patterns). Use NOESY to confirm spatial proximity of substituents .
  • HRMS : Confirm molecular formula (e.g., C₁₂H₂₃NO₂ requires [M+H]⁺ = 226.1808). Discrepancies may indicate impurities or incorrect stereochemistry .
  • Dynamic NMR : For flexible substituents, analyze variable-temperature ¹H NMR to detect conformational exchange broadening .

Q. What strategies are effective in mitigating racemization during the synthesis of chiral piperidine carboxylates?

  • Methodological Answer :

  • Low-Temperature Alkylation : Perform ethylation at −78°C to slow base-induced epimerization .
  • Steric Shielding : Use bulky bases (e.g., KHMDS) to hinder retro-aldol pathways.
  • Protection-Deprotection : Avoid prolonged exposure to acidic conditions during Boc removal (use TFA/DCM, 0°C, 1 hour) .
    • Monitoring : Track enantiomeric ratio via chiral HPLC after each synthetic step .

Q. How can computational chemistry tools aid in predicting the reactivity and interaction mechanisms of tert-butyl piperidine derivatives with biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with PDB structures (e.g., serotonin receptors). The tert-butyl group’s hydrophobic interactions and piperidine’s basic nitrogen are key binding motifs .
  • DFT Calculations : Optimize transition states (B3LYP/6-31G*) to predict regioselectivity in alkylation or hydrolysis reactions .
  • MD Simulations : Simulate ligand-receptor dynamics (GROMACS) to assess binding stability over 100 ns trajectories .

Safety and Stability

Q. How should researchers handle and store (R)-tert-Butyl 2-ethylpiperidine-1-carboxylate to ensure stability and prevent decomposition?

  • Methodological Answer :

  • Storage : Keep in airtight containers under nitrogen at −20°C. Desiccate with silica gel to prevent hydrolysis .
  • Handling : Use PPE (nitrile gloves, P95 respirator) in fume hoods. Avoid contact with strong acids/bases to prevent Boc group cleavage .
  • Stability Testing : Monitor via monthly HPLC; degradation products (e.g., piperidine) indicate moisture ingress .

Contradiction Analysis

Q. How should researchers address conflicting safety recommendations for handling tert-butyl piperidine derivatives?

  • Methodological Answer :

  • Cross-Reference SDS : Compare PPE guidelines (e.g., recommends P95 respirators, while emphasizes explosion-proof equipment). Prioritize NIOSH/CEN standards for respiratory protection .
  • Risk Assessment : Conduct a COSHH evaluation based on local exposure limits and compound volatility (e.g., vapor pressure <0.1 mmHg at 25°C) .

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